4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine
CAS No.:
Cat. No.: VC20520756
Molecular Formula: C13H13ClN2O
Molecular Weight: 248.71 g/mol
* For research use only. Not for human or veterinary use.
![4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine -](/images/structure/VC20520756.png)
Specification
Molecular Formula | C13H13ClN2O |
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Molecular Weight | 248.71 g/mol |
IUPAC Name | 4-[(3-chlorophenyl)methoxy]benzene-1,2-diamine |
Standard InChI | InChI=1S/C13H13ClN2O/c14-10-3-1-2-9(6-10)8-17-11-4-5-12(15)13(16)7-11/h1-7H,8,15-16H2 |
Standard InChI Key | UHJZBSONNAQWBJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Cl)COC2=CC(=C(C=C2)N)N |
Introduction
Structural and Electronic Characteristics
The compound’s structure combines electron-donating amine groups (-NH₂) at the 1- and 2-positions of the benzene ring with an electron-withdrawing 3-chlorophenylmethoxy group (-OCH₂C₆H₄Cl) at the 4-position. This juxtaposition creates a polarized electronic environment, influencing reactivity and intermolecular interactions.
Table 1: Comparative Structural Analysis of Benzene-1,2-diamine Derivatives
Key Observations:
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The methoxy group in the target compound introduces an oxygen atom, enhancing polarity and potential hydrogen-bonding capacity compared to methylene-linked analogs .
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The 3-chlorophenyl substituent may induce steric hindrance and alter electronic delocalization compared to para-substituted derivatives, affecting reaction kinetics and binding interactions.
Synthetic Methodologies
While no direct synthesis of 4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine is documented, analogous routes for benzene-1,2-diamine derivatives suggest plausible strategies:
Hypothesized Synthesis Pathway
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Protection of Amine Groups:
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Benzene-1,2-diamine is treated with Boc anhydride to protect the amine groups, yielding N,N'-di-Boc-benzene-1,2-diamine.
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Methoxy Group Installation:
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Mitsunobu reaction between the protected diamine and 3-chlorobenzyl alcohol introduces the methoxy group at position 4.
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Deprotection:
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Acidic hydrolysis (e.g., HCl in dioxane) removes Boc groups, yielding the final product.
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Optimization Considerations:
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Catalyst selection (e.g., DIAD, triphenylphosphine for Mitsunobu) and solvent polarity (THF vs. DMF) critically influence yield.
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Purification via silica gel chromatography with gradient elution (hexane:ethyl acetate) is expected to resolve intermediates.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Spectroscopic Signatures:
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¹H NMR: Aromatic protons adjacent to chlorine (δ 7.2–7.4 ppm), methoxy methylene (δ 4.5–4.7 ppm), and amine protons (δ 5.1–5.3 ppm) .
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IR: N-H stretches (~3350 cm⁻¹), C-Cl (750 cm⁻¹), and C-O-C (1250 cm⁻¹).
Biological Activity and Applications
Anticipated Mechanisms of Action
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DNA Interaction: The compound’s planar structure may enable intercalation or minor groove binding, analogous to chlorophenyl-diamine derivatives.
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Enzyme Inhibition: The 3-chlorophenyl group could act as a pharmacophore in kinase or protease binding pockets, similar to clofazimine analogs.
Table 3: Hypothesized Biological Activities
Challenges and Future Directions
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Synthetic Yield Optimization:
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Screen alternative coupling reagents (e.g., EDC/HOBt) for methoxy installation.
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Stability Studies:
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Assess oxidative degradation under accelerated conditions (40°C/75% RH).
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Biological Screening:
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Prioritize in vitro assays against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
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